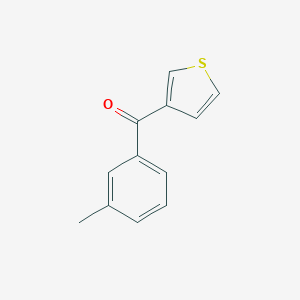

3-(3-Methylbenzoyl)thiophene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

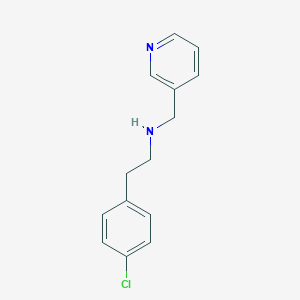

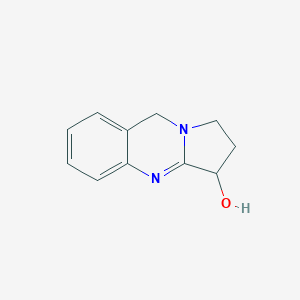

“3-(3-Methylbenzoyl)thiophene” is a derivative of thiophene, which is a five-membered heterocyclic compound containing one sulfur atom . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It contains a total of 25 bonds; 15 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 ketone (aromatic), and 1 Thiophene .

Molecular Structure Analysis

The molecular structure of “3-(3-Methylbenzoyl)thiophene” includes a five-membered thiophene ring and a six-membered benzoyl ring . The molecule contains a total of 25 bonds, including 15 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 1 double bond, and 11 aromatic bonds .Scientific Research Applications

Organic Electronics and Semiconductors

Thiophene derivatives, including 3-(3-Methylbenzoyl)thiophene, play a crucial role in organic electronics. They are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). These materials exhibit excellent charge transport properties, making them ideal for constructing efficient electronic devices .

Medicinal Chemistry and Pharmacology

Thiophene-based compounds have garnered interest as potential biologically active molecules. Researchers explore their pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects. For instance, suprofen (with a 2-substituted thiophene framework) serves as a nonsteroidal anti-inflammatory drug, while articaine (a 2,3,4-trisubstituent thiophene) acts as a voltage-gated sodium channel blocker and dental anesthetic .

Corrosion Inhibitors

Thiophene derivatives find applications in industrial chemistry as corrosion inhibitors. Their ability to protect metals from degradation due to environmental factors makes them valuable in various sectors, including materials science and engineering .

Antimicrobial Agents

Researchers have synthesized 3-halobenzo[b]thiophene derivatives and evaluated their antimicrobial activities. These compounds hold promise in combating disease-causing pathogens, contributing to the global fight against antimicrobial resistance .

Materials Science and Coatings

Thiophene-containing polymers and oligomers are used in coatings, adhesives, and sealants. Their unique properties, such as solubility, stability, and electrical conductivity, make them suitable for various material applications .

Photovoltaics and Solar Cells

Thiophene-based materials are investigated for their potential in photovoltaic devices. Their light-absorbing properties and charge transport capabilities contribute to the development of efficient solar cells .

Chemical Sensors

Functionalized thiophenes can serve as building blocks for chemical sensors. Their sensitivity to specific analytes allows for the detection of gases, ions, and other environmental pollutants .

Dyes and Pigments

Thiophene derivatives are employed as dyes and pigments in the textile and printing industry. Their vibrant colors and stability enhance the visual appeal of various products .

Mechanism of Action

Target of Action

Thiophene-based analogs have been found to be a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Mode of Action

It is known that the thiophene ring system exhibits many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Biochemical Pathways

Thiophene derivatives are known to be utilized in industrial chemistry and material science as corrosion inhibitors . They also have a prominent role in the advancement of organic semiconductors .

Result of Action

It is known that molecules with the thiophene ring system exhibit many pharmacological properties .

Action Environment

It is known that the photochemical reactivity of some benzoylthiophenes is affected by the position of methyl substitution and upon the solvent .

properties

IUPAC Name |

(3-methylphenyl)-thiophen-3-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10OS/c1-9-3-2-4-10(7-9)12(13)11-5-6-14-8-11/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJAWMVVCIIEREL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CSC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80437491 |

Source

|

| Record name | 3-(3-METHYLBENZOYL)THIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Methylbenzoyl)thiophene | |

CAS RN |

118993-70-7 |

Source

|

| Record name | 3-(3-METHYLBENZOYL)THIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline](/img/structure/B45328.png)

![Methyl 2,4-diaminofuro[2,3-d]pyrimidine-6-carboxylate](/img/structure/B45333.png)